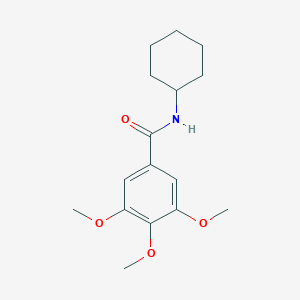

N-cyclohexyl-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

N-cyclohexyl-3,4,5-trimethoxybenzamide has been identified as a promising anticancer agent. Research indicates that N-substituted benzamides can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound inhibits nuclear factor kappa B (NF-kB) and nuclear factor of activated T cells (NFAT), while enhancing activator protein 1 (AP-1) activity in T lymphocytes . This modulation can lead to reduced proliferation and increased apoptosis in tumor cells.

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of 3,4,5-trimethoxybenzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure were tested on SCC9 oral squamous cell carcinoma cells, showing promising results in terms of cell viability reduction and selectivity indices compared to normal fibroblasts .

Analgesic Properties

The analgesic potential of this compound has also been explored:

- Pain Relief : Similar compounds have been noted for their ability to alleviate pain more effectively than traditional opioids like morphine and methadone while exhibiting lower physical dependence liability . This makes them suitable candidates for developing new pain management therapies.

- Pharmaceutical Formulations : The compound can be formulated into pharmaceutical dosage forms aimed at treating various types of pain, including traumatic and post-surgical pain .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction between 3,4,5-trimethoxybenzoyl chloride and cyclohexylamine under controlled conditions to yield the desired compound with high purity . Understanding the structure-activity relationship is crucial for optimizing its efficacy:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and bioavailability |

| Cyclohexyl group | Modulates receptor binding affinity |

Case Studies

Several studies have documented the applications and effects of this compound:

- A study published in Pharmaceutical Research highlighted its efficacy against specific cancer cell lines and outlined the apoptotic pathways activated by the compound .

- Another research article focused on its analgesic properties compared to standard pain medications, suggesting that it could serve as a safer alternative for chronic pain management .

特性

CAS番号 |

5364-64-7 |

|---|---|

分子式 |

C16H23NO4 |

分子量 |

293.36 g/mol |

IUPAC名 |

N-cyclohexyl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,17,18) |

InChIキー |

BPWZQWPIHMSFMM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。